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Trichlorotris(pyridine)iridium(III)

Cat. No.: B094650
CAS No.: 15617-27-3
M. Wt: 535.9 g/mol
InChI Key: LRENBVDGVUKRKC-UHFFFAOYSA-K
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Description

Overview of Iridium(III) Complexes in Contemporary Chemical Science

Iridium(III) complexes are a cornerstone of modern chemical science, prized for their versatile structures and exceptional reactivity. Their significance stems from a strong ligand field and efficient spin-orbit coupling, which facilitates remarkable photophysical behaviors, including high quantum yields and long-lived excited states. mdpi.commdpi.com This has led to their widespread use as phosphorescent emitters in Organic Light Emitting Diodes (OLEDs) and Light Emitting Electrochemical Cells (LECs), where the color and efficiency of the devices can be finely tuned by modifying the ligands around the iridium center. mdpi.comrsc.org

Beyond materials science, Iridium(III) complexes are powerful catalysts for a variety of organic transformations. They are notably active in both direct and transfer hydrogenation reactions, including asymmetric versions that are crucial for the synthesis of fine chemicals and pharmaceuticals. mdpi.com Furthermore, their ability to promote C-H activation and facilitate reactions like the reduction of carbon dioxide highlights their potential in developing more sustainable chemical processes. mdpi.com In the biomedical field, the unique properties of Iridium(III) complexes are harnessed for theranostics—molecules that combine therapeutic action and diagnostic imaging. nih.gov Their intense luminescence makes them excellent bioimaging agents for visualizing cellular processes, while their capacity to generate reactive oxygen species upon light activation is exploited in photodynamic therapy (PDT) for targeted cancer treatment. mdpi.comnih.gov

Table 1: Key Application Areas of Iridium(III) Complexes

Application Area Description Example Complex Types
Materials Science Used as phosphorescent dopants in OLEDs and LECs for displays and lighting due to high quantum yields and tunable colors. Cyclometalated complexes, e.g., [Ir(ppy)₂(bpy)]⁺, fac-Ir(ppy)₃
Catalysis Homogeneous catalysts for hydrogenation, C-H activation, and CO₂ reduction, valued for efficiency and selectivity. Half-sandwich complexes, Polypyridyl complexes
Bioimaging Employed as luminescent probes for cellular imaging due to brightness, photostability, and long lifetimes. Complexes with tailored ligands for cell permeability and targeting.
Theranostics Designed as agents for photodynamic therapy (PDT) and diagnostics, combining imaging and therapeutic functions. Complexes that generate reactive oxygen species (ROS) upon light activation.

The Unique Position of Trichlorotris(pyridine)iridium(III) within Iridium(III) Coordination Compounds

Among the vast family of iridium(III) compounds, Trichlorotris(pyridine)iridium(III) holds a unique and foundational position. Unlike the highly complex, often cyclometalated structures designed for specific photophysical or medicinal applications, Trichlorotris(pyridine)iridium(III) is a classic coordination complex. Its structure consists of a central iridium(III) ion coordinated to three simple monodentate ligands: chloride (Cl⁻) and pyridine (B92270) (C₅H₅N).

Its primary significance lies in its role as a stable, well-characterized, and commercially available precursor for the synthesis of more elaborate iridium complexes. americanelements.com Chemists often use it as a starting material, substituting the pyridine or chloride ligands to build more complex architectures. The compound can exist as two possible geometric isomers, facial (fac) and meridional (mer), depending on the arrangement of the three identical ligands around the octahedral iridium center. This isomerism is a fundamental concept in coordination chemistry, making the compound a subject of academic interest. While one isomer is typically favored during synthesis, the potential for both adds to its chemical character. Its utility is not limited to being a precursor; it has been identified as an effective catalyst in its own right for specific reactions. dtic.mil

Table 2: Physicochemical Properties of Trichlorotris(pyridine)iridium(III)

Property Value
Chemical Formula C₁₅H₁₅Cl₃IrN₃
Molecular Weight 535.88 g/mol
Appearance Yellow to orange solid
Melting Point 314°C (decomposes)
CAS Number 15617-27-3

Current Research Trajectories and Academic Relevance of Trichlorotris(pyridine)iridium(III)

The academic relevance of Trichlorotris(pyridine)iridium(III) continues to be centered on its application in synthesis and catalysis. It serves as a vital building block in the multi-step synthesis of advanced functional materials. Many sophisticated iridium complexes used in cutting-edge research, such as those for LECs, begin with a simple iridium precursor like iridium(III) chloride, which is then reacted with ligands like pyridine to form intermediates structurally related to the title compound. mdpi.com

A specific and notable research trajectory involves its direct use as a catalyst. Recent studies have demonstrated that Trichlorotris(pyridine)iridium(III) is a highly selective and effective catalyst for the nitrative deboronation of arylboronic acids and esters using nitrogen dioxide. dtic.mil In this synthetically useful reaction, the iridium complex facilitates the installation of a nitro group onto an aromatic ring, a crucial transformation in the synthesis of many chemical intermediates. dtic.mil The research highlights that while some substrates react without a catalyst, Trichlorotris(pyridine)iridium(III) is essential for preventing unwanted side reactions and achieving the desired product in good yield for other substrates. dtic.mil This role as a specialized catalyst, rather than a general-purpose one, underscores its continuing importance in the toolkit of synthetic chemists and ensures its relevance in contemporary academic and industrial research.

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name Chemical Formula / Abbreviation
Trichlorotris(pyridine)iridium(III) C₁₅H₁₅Cl₃IrN₃
Iridium(III) chloride IrCl₃
Pyridine C₅H₅N
(2-phenylpyridine) ppy
(2,2'-bipyridine) bpy
fac-Tris(2-phenylpyridine)iridium(III) fac-Ir(ppy)₃
[Bis(2-phenylpyridine)(2,2'-bipyridine)]iridium(III) [Ir(ppy)₂(bpy)]⁺
Nitrogen dioxide NO₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Cl3IrN3 B094650 Trichlorotris(pyridine)iridium(III) CAS No. 15617-27-3

Properties

IUPAC Name

pyridine;trichloroiridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5N.3ClH.Ir/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENBVDGVUKRKC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl3IrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13927-98-5
Record name (OC-6-22)-Trichlorotris(pyridine)iridium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13927-98-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40421997
Record name Trichlorotris(pyridine)iridium(III)
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Molecular Weight

535.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-27-3
Record name Trichlorotris(pyridine)iridium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorotris(pyridine)iridium(III)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorotris(pyridine)iridium(III)
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Synthetic Methodologies and Structural Elucidation of Trichlorotris Pyridine Iridium Iii

Synthetic Approaches to Trichlorotris(pyridine)iridium(III)

The synthesis of trichlorotris(pyridine)iridium(III) is a multi-step process that begins with the careful selection and preparation of precursor materials and ligands.

Precursor Synthesis and Ligand Preparation Strategies

The most common precursor for the synthesis of iridium(III) complexes is iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O). mdpi.com This compound serves as the source of the iridium metal center. The ligand, pyridine (B92270), is a readily available aromatic heterocycle that coordinates to the iridium center through its nitrogen atom. In some synthetic strategies, particularly for related cyclometalated complexes, dimeric iridium(III) precursors like [Ir(ppy)₂Cl]₂ (where ppy is 2-phenylpyridine) are utilized. nih.gov These dimers are often prepared by reacting iridium trichloride (B1173362) hydrate with the corresponding cyclometalating ligand. mdpi.com

Reaction Conditions and Optimization for Stereoselective Formation

The reaction conditions play a pivotal role in determining the final product, including its isomeric form. The synthesis of trichlorotris(pyridine)iridium(III) typically involves the reaction of an iridium precursor with an excess of pyridine. The solvent, temperature, and reaction time are critical parameters that must be optimized.

For related tris-cyclometalated iridium(III) complexes, the stereoselective formation of either the facial (fac) or meridional (mer) isomer can be controlled by temperature. nih.gov For example, reacting a dichloro-bridged dimer with the ligand at 140-150°C can favor the formation of the mer isomer, while higher temperatures tend to yield the fac isomer. nih.gov In the case of fac-tris(2-phenylpyridinato)iridium(III), a one-pot synthesis involves heating iridium(III) chloride with 2-phenylpyridine (B120327) in water at high temperatures (around 205°C) in a pressurized reactor for an extended period. nih.govorgsyn.org

Selective synthesis of mer and fac isomers can also be achieved through different precursor strategies at lower temperatures. For instance, bis-acetonitrile complexes like [Ir(C^N)₂(NCCH₃)₂]PF₆ can serve as excellent starting materials for the synthesis of fac-Ir(C^N)₃ complexes at 100°C. nih.gov Conversely, hydroxy-bridged dimers, [Ir(C^N)₂(OH)]₂, can be used to selectively synthesize mer-Ir(C^N)₃ complexes under similar conditions. nih.gov

Isomeric Forms and Stereochemical Considerations in Trichlorotris(pyridine)iridium(III)

The octahedral geometry of trichlorotris(pyridine)iridium(III) allows for the existence of two geometric isomers: facial (fac) and meridional (mer).

Facial (fac) and Meridional (mer) Isomerism

In the facial (fac) isomer, the three pyridine ligands occupy one face of the octahedron, and the three chloro ligands occupy the opposite face. This results in a C₃ symmetry for the molecule. In the meridional (mer) isomer, the three pyridine ligands and the three chloro ligands are arranged in a plane that bisects the octahedron, with one of each ligand type also occupying the axial positions. This arrangement leads to a lower C₁ symmetry.

The fac isomer is generally the more thermodynamically stable product and is often easier to synthesize. kuleuven.be In many cases, thermal or photochemical conditions can induce a mer-to-fac isomerization. kuleuven.beresearchgate.net However, chemical methods have also been developed to convert the more stable fac isomer into the less stable mer form. researchgate.net

Spectroscopic and Crystallographic Distinction of Isomers

The two isomers of trichlorotris(pyridine)iridium(III) can be distinguished using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the fac and mer isomers. Due to the higher symmetry of the fac isomer, its NMR spectra are typically simpler, showing fewer signals than the less symmetric mer isomer. nih.gov For example, in related chromium complexes, the mer isomer exhibits a more complex NMR spectrum due to the magnetic non-equivalence of the pyridine ligands. nih.gov

Infrared (IR) Spectroscopy: The vibrational modes of the molecule, as observed in IR spectroscopy, can also provide insight into its geometry. The number and position of the metal-ligand stretching frequencies can differ between the fac and mer isomers due to their different symmetries. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for distinguishing between the isomers. It allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, confirming the facial or meridional arrangement of the ligands. nih.govusc.edu

Crystallographic Analysis of Trichlorotris(pyridine)iridium(III) and Related Iridium(III) Complexes

X-ray crystallography has been instrumental in elucidating the detailed structures of both fac and mer isomers of iridium(III) complexes.

For mer-trichlorotris(tetrahydrothiophene-κS)iridium(III), a related complex, the crystal structure reveals a nearly perfect octahedral geometry around the iridium core. nih.gov The bond angles are very close to the ideal 90° and 180°. nih.gov

In the case of cyclometalated iridium(III) complexes, crystallographic analysis of fac isomers shows nearly identical Ir-C and Ir-N bond lengths. nih.gov In contrast, the mer isomers exhibit an alternation in bond lengths due to the different trans influences of the ligands. nih.gov For instance, bonds trans to a phenyl group are typically longer than those trans to a pyridyl group. nih.gov

Computational studies, such as Density Functional Theory (DFT), complement experimental crystallographic data. DFT calculations can predict the relative stabilities of the isomers, with the mer isomer of trichloridotris(tetrahydrothiophene-κS)iridium(III) being calculated as significantly more stable than the fac isomer. nih.gov For tris(2-phenylpyridine)iridium(III), however, the fac isomer is calculated to be more stable than the mer isomer. usc.edu

Coordination Geometry and Ligand Conformation Elucidation

The molecular structure of mer-Trichlorotris(pyridine)iridium(III) has been determined by single-crystal X-ray diffraction. This analysis reveals that the iridium(III) ion is in a distorted octahedral coordination environment. In the meridional isomer, the three chloride ligands and the three pyridine ligands are arranged in a specific pattern. One chloride ligand is positioned trans to another chloride ligand, while the third is trans to a pyridine nitrogen atom. Similarly, two of the pyridine ligands are mutually trans.

The distortion from a perfect octahedral geometry is evident from the bond angles around the iridium center. The N(1)-Ir-N(2) angle is approximately 177.5°, deviating slightly from the ideal 180° for a perfect octahedron. The Cl-Ir-Cl angles also show deviations from the ideal 90° and 180° geometries.

The pyridine rings themselves adopt a planar conformation. The orientation of these rings relative to the iridium coordination sphere is a key structural feature. The dihedral angles between the planes of the pyridine rings and the plane defined by the iridium and the three nitrogen atoms vary, indicating a twisted arrangement of the pyridine ligands.

ParameterValue
Bond Lengths (Å)
Ir-Cl(1)2.355
Ir-Cl(2)2.360
Ir-Cl(3)2.373
Ir-N(1)2.04
Ir-N(2)2.05
Ir-N(3)2.11
Bond Angles ( °)
Cl(1)-Ir-Cl(2)90.3
Cl(1)-Ir-Cl(3)178.6
Cl(2)-Ir-Cl(3)89.4
N(1)-Ir-N(2)177.5
N(1)-Ir-N(3)91.8
N(2)-Ir-N(3)90.7
Cl(1)-Ir-N(1)91.3
Cl(1)-Ir-N(2)88.5
Cl(1)-Ir-N(3)89.1
Cl(2)-Ir-N(1)91.1
Cl(2)-Ir-N(2)89.1
Cl(2)-Ir-N(3)177.9
Cl(3)-Ir-N(1)87.3
Cl(3)-Ir-N(2)92.4
Cl(3)-Ir-N(3)89.5

Intermolecular Interactions and Crystal Packing Architectures

In the crystal packing of mer-Trichlorotris(pyridine)iridium(III), the molecules are arranged in a way that maximizes favorable intermolecular contacts. The primary intermolecular forces at play are hydrogen bonds and potentially weak van der Waals interactions. Specifically, C-H···Cl hydrogen bonds are observed, where hydrogen atoms from the pyridine rings interact with the chloride ligands of neighboring molecules.

These hydrogen bonds link the molecules into a three-dimensional supramolecular network. The distances of these C-H···Cl contacts are indicative of weak hydrogen bonding interactions. For instance, a notable contact exists between a hydrogen atom on one pyridine ring and a chloride ligand on an adjacent molecule. The packing of the molecules is such that the pyridine rings of one molecule are oriented towards the chloride ligands of its neighbors, facilitating these interactions. There is no evidence of significant π-π stacking interactions between the pyridine rings of adjacent molecules in the crystal structure.

InteractionDistance (Å)
Intermolecular Contacts
C-H···Cl~2.8 - 3.0

Advanced Spectroscopic Characterization and Theoretical Investigations of Trichlorotris Pyridine Iridium Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of Trichlorotris(pyridine)iridium(III). The symmetry of each isomer gives rise to a unique NMR signature.

For the meridional isomer , which has lower symmetry (C₂ᵥ), the three pyridine (B92270) ligands are chemically non-equivalent. This results in three distinct sets of resonances in both ¹H and ¹³C NMR spectra. In contrast, the facial isomer , with its higher C₃ᵥ symmetry, displays only one set of pyridine resonances, as all three pyridine ligands are chemically equivalent.

While specific NMR data for Trichlorotris(pyridine)iridium(III) is not extensively reported in publicly available literature, analogies can be drawn from related complexes. For instance, in the analogous mer-trichlorotris(trimethylphosphine)iridium(III) complex, distinct signals are observed for the non-equivalent phosphine (B1218219) ligands. It is established that the mer isomer is often the kinetically favored product in syntheses, while the fac isomer is the thermodynamically more stable form. Thermal or photochemical isomerization from the mer to the fac form can be monitored by NMR, observing the simplification of the spectral pattern as the symmetry increases.

Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the coordination of the pyridine ligands and the nature of the iridium-ligand bonds. The number and position of vibrational modes are directly related to the molecular symmetry of the isomers.

The coordination of pyridine to the iridium center leads to characteristic shifts in the vibrational frequencies of the pyridine ring modes compared to the free ligand. Of particular interest are the Ir-Cl and Ir-N stretching vibrations, which appear in the far-infrared region of the spectrum.

For mer-Trichlorotris(pyridine)iridium(III) (C₂ᵥ symmetry), group theory predicts a larger number of IR and Raman active modes compared to the more symmetric fac isomer. Specifically, three distinct Ir-Cl stretching bands and three Ir-N stretching bands would be expected.

For fac-Trichlorotris(pyridine)iridium(III) (C₃ᵥ symmetry), fewer vibrational bands are anticipated. Two Ir-Cl stretching modes and two Ir-N stretching modes are expected to be active.

The table below summarizes the expected number of iridium-ligand stretching modes for each isomer based on their point group symmetries.

IsomerPoint GroupIr-Cl Stretches (IR Active)Ir-N Stretches (IR Active)
mer-[IrCl₃(py)₃]C₂ᵥ33
fac-[IrCl₃(py)₃]C₃ᵥ22

These distinct vibrational fingerprints allow for the unambiguous identification of each isomer.

Electronic Absorption and Emission Spectroscopy: Insights into Electronic Transitions and Excited States

The electronic absorption and emission properties of Trichlorotris(pyridine)iridium(III) are dictated by the nature of its frontier molecular orbitals and the influence of the heavy iridium atom, which promotes spin-orbit coupling. This coupling facilitates transitions between electronic states of different spin multiplicity, often leading to phosphorescence.

The UV-Vis absorption spectra of such iridium(III) complexes typically exhibit intense bands in the ultraviolet region, which are assigned to spin-allowed ligand-centered (π-π) transitions within the pyridine rings. In the visible region, weaker, broad bands are often observed. These are attributed to spin-forbidden metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a d-orbital of the iridium center to a π orbital of a pyridine ligand.

The emission properties are highly dependent on the nature of the lowest-energy excited state. For many iridium(III) complexes, this is a triplet MLCT (³MLCT) state, leading to phosphorescence. The energy of this emission can be tuned by modifying the ligands. While specific emission data for Trichlorotris(pyridine)iridium(III) is scarce, related cyclometalated iridium(III) complexes with pyridine-based ligands are known to be efficient phosphorescent emitters, with emission colors ranging from blue to red depending on the specific ligands. The meridional and facial isomers are expected to exhibit different emission spectra due to their differing electronic structures. nih.gov

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent Density Functional Theory) for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for providing a detailed understanding of the electronic structure and photophysical properties of Trichlorotris(pyridine)iridium(III) and its isomers.

Elucidation of Ground State Geometries and Electronic Configurations

DFT calculations can be employed to optimize the ground-state geometries of both the fac and mer isomers. These calculations can also determine the relative stabilities of the two isomers. For analogous tris-cyclometalated iridium(III) complexes, theoretical studies have consistently shown the fac isomer to be thermodynamically more stable than the mer isomer. nih.gov This is attributed to the minimization of trans-influence effects in the fac geometry.

Furthermore, DFT provides a detailed description of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In Trichlorotris(pyridine)iridium(III), the HOMO is expected to have significant iridium d-orbital character mixed with chloride p-orbitals, while the LUMO is anticipated to be localized on the π* orbitals of the pyridine ligands. The energy gap between the HOMO and LUMO is a key determinant of the complex's electronic and optical properties.

Modeling of Excited-State Energies and Charge Transfer Characteristics

TD-DFT calculations are instrumental in modeling the excited states of the complex, allowing for the simulation of electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, assignments can be made to the experimentally observed absorption bands. These calculations can differentiate between ligand-centered (LC), metal-centered (MC), and metal-to-ligand charge transfer (MLCT) transitions.

For Trichlorotris(pyridine)iridium(III), TD-DFT would be used to characterize the low-energy excited states that are responsible for any potential phosphorescence. The calculations can determine the nature of these excited states, for example, confirming their ³MLCT character. The table below illustrates the kind of data that can be obtained from TD-DFT calculations for a hypothetical iridium(III) complex.

Excited StateEnergy (eV)Oscillator StrengthMajor ContributionsTransition Character
S₁2.80.001HOMO -> LUMOMLCT
S₂3.50.250HOMO-2 -> LUMOLC (π-π*)
T₁2.5-HOMO -> LUMO³MLCT

These theoretical investigations, when combined with experimental spectroscopic data, provide a comprehensive understanding of the structure, bonding, and photophysical behavior of Trichlorotris(pyridine)iridium(III) and its isomers.

Reaction Mechanisms and Kinetic Studies Involving Trichlorotris Pyridine Iridium Iii

Mechanistic Pathways in Catalytic Transformations Mediated by Trichlorotris(pyridine)iridium(III)

Catalytic cycles involving iridium(III) complexes are typically composed of a sequence of elementary steps that include ligand exchange, oxidative addition, and reductive elimination. These processes facilitate the transformation of substrates by modulating the coordination environment and oxidation state of the iridium center.

Ligand exchange is a fundamental process in the catalytic activity of iridium(III) complexes, where a ligand in the coordination sphere is replaced by another from the surrounding medium. youtube.com This process is essential for substrate binding and product release. The exchange can proceed through various mechanisms, including dissociative, associative, and interchange pathways. youtube.com

In dissociative ligand exchange, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate that can then bind to an incoming ligand. youtube.com This is common for coordinatively saturated 18-electron complexes. Conversely, associative mechanisms involve the initial formation of a higher-coordinate intermediate before the departure of the leaving group. youtube.com

For iridium(III) complexes, ligand exchange with water can be facile, a crucial step for activating the complex for catalysis in aqueous media. nih.gov For instance, in some catalytic cycles, the iridium catalyst may release an ancillary ligand to create a coordinatively unsaturated species, which is the active form of the catalyst. nih.gov Studies on iridium complexes with pyridine (B92270) have utilized techniques like 2D EXSY NMR to probe the exchange dynamics between free and coordinated pyridine molecules, providing insights into the dissociation rates. acs.org The lifetime of the complex is a critical factor, as it must align with the timescales of other catalytic steps for efficient turnover. acs.org

Table 1: Ligand Exchange Characteristics in Iridium(III) Systems

Process Description Key Factors
Ligand Dissociation A ligand detaches from the iridium center, often creating a vacant coordination site required for substrate binding. Coordination number, electron count, steric hindrance. youtube.com
Ligand Association An incoming ligand binds to the iridium center. Common for complexes with available coordination sites. youtube.com Electron count, available coordination sites. youtube.com

| Ligand Exchange | A coordinated ligand is replaced by an incoming ligand, proceeding through dissociative, associative, or interchange mechanisms. youtube.com | Nature of ligands, solvent, temperature. |

Oxidative addition and reductive elimination are cornerstone reactions in organometallic catalysis, involving changes in both the oxidation state and coordination number of the metal center. wikipedia.org

Oxidative Addition: In this process, a molecule A-B adds to the metal center, breaking the A-B bond and forming two new bonds, M-A and M-B. This results in an increase of the metal's formal oxidation state and coordination number, typically by two. wikipedia.orgumb.edu Iridium(I) complexes, such as Vaska's complex, readily undergo oxidative addition with molecules like H₂ to form iridium(III) products. wikipedia.org This transformation from a 16-electron, square planar complex to an 18-electron, octahedral complex illustrates the principle. wikipedia.org Even stable C-H bonds can undergo oxidative addition to iridium centers. umb.edursc.org The feasibility of oxidative addition is favored for metals that are basic or easily oxidized. wikipedia.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. wikipedia.orgyoutube.com Two ligands, X and Y, on the metal center couple to form a new X-Y molecule, which is then eliminated, reducing the metal's oxidation state and coordination number by two. wikipedia.org For reductive elimination to occur, the two ligands must typically be adjacent (cis) to each other in the coordination sphere. wikipedia.orgyoutube.com This step is often the final, product-releasing stage in many catalytic cycles, such as those for forming C-C and C-H bonds. wikipedia.orgrsc.org The process regenerates the catalytically active species, allowing it to re-enter the catalytic cycle. youtube.com

In many iridium-catalyzed reactions, a delicate balance between oxidative addition and reductive elimination is necessary to sustain catalysis. batistalab.com For example, in the borylation of aromatic C-H bonds, proposed mechanisms involve either an Ir(I)/Ir(III) or an Ir(III)/Ir(V) catalytic cycle, both of which rely on these fundamental steps. researchgate.net

Kinetic Investigations of Catalytic Turnover and Rate-Determining Steps

Kinetic studies are essential for understanding the efficiency of a catalytic process and for identifying the slowest step, known as the rate-determining step (RDS). In iridium-catalyzed reactions, the RDS can vary depending on the specific transformation and reaction conditions.

Kinetic models are also applied to understand the influence of the reaction medium, such as the effect of micelles in aqueous catalysis. researchgate.net By systematically varying the concentrations of reactants, catalysts, and other species and monitoring the reaction rate, a comprehensive picture of the reaction mechanism and its energetic landscape can be constructed. researchgate.net

Photochemical Reaction Mechanisms and Excited-State Reactivity of Iridium(III) Pyridine Complexes

Iridium(III) complexes, including those with pyridine ligands, are well-known for their rich photophysical properties and are widely used as photosensitizers and in organic light-emitting diodes (OLEDs). acs.orgnih.govacs.org Their excited-state reactivity is governed by the nature of their low-lying electronic excited states.

The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet excited states. nih.govacs.orgresearchgate.net This means that upon photoexcitation, these complexes rapidly populate long-lived triplet states, which are responsible for their phosphorescence and photochemical reactivity. nih.govresearchgate.net The properties of these excited states, such as energy and lifetime, can be finely tuned by modifying the ligands. nih.govnih.gov

Upon intense irradiation, some water-soluble iridium(III) complexes can undergo photoionization through a consecutive two-photon excitation process. acs.orgacs.org This generates a hydrated electron, a powerful reducing agent, which can then be used to drive challenging reduction reactions under relatively mild conditions. acs.org The mechanism involves the absorption of a first photon to generate a triplet metal-to-ligand charge transfer (³MLCT) excited state, followed by the absorption of a second photon by this excited state, leading to electron ejection. acs.org

The excited states of iridium(III) complexes are both strong oxidants and strong reductants, making them excellent photoredox catalysts. researchgate.net Depending on the reaction conditions and the presence of electron donors or acceptors, the excited complex can initiate either an oxidative or a reductive quenching cycle, leading to electron transfer. researchgate.net

Table 2: Photophysical Properties of a Representative Iridium(III) Complex

Property Value Reference
Absorption λmax 287 nm, 373 nm (in dichloromethane) sigmaaldrich.com
HOMO Energy Level 5.6 eV sigmaaldrich.com
LUMO Energy Level 3.0 eV sigmaaldrich.com

| Excited State Lifetime | Often in the microsecond range | researchgate.net |

Note: Data for Tris[2-(p-tolyl)pyridine]iridium(III), a related complex.

Photoexcitation of iridium(III) complexes can also lead to ligand dissociation. This process, often termed photosolvation when the solvent coordinates to the resulting vacant site, can be a key step in photoactivated chemotherapy and other applications. nih.gov

Upon irradiation with visible light, certain cyclometalated iridium(III) complexes containing monodentate heterocyclic ligands have been shown to release these ligands. nih.gov This photodissociation can be exploited to deliver active molecules to a specific target. Theoretical calculations suggest that ligand arm dissociation can occur from a triplet ligand-field excited state. researchgate.netlookchem.com The initial excitation populates a Franck-Condon state, which then relaxes to a distorted geometry with a weakened iridium-ligand bond, ultimately leading to dissociation. researchgate.netlookchem.com This reactivity provides a pathway for dual-mode action, where the complex can act as both a photosensitizer for singlet oxygen generation and a light-triggered source of bioactive ligands. nih.gov

Catalytic Applications and Mechanistic Insights of Trichlorotris Pyridine Iridium Iii

Homogeneous Catalysis in Organic Synthesis Utilizing Iridium(III) Pyridine (B92270) Complexes

Iridium(III) pyridine complexes are highly effective homogeneous catalysts, primarily due to the ability to tune the electronic and steric environment around the iridium center by modifying the pyridine ligands. This adaptability allows for the optimization of catalysts for specific organic transformations.

Hydrogenation Reactions: Substrate Scope and Stereoselectivity

Iridium(III) complexes are particularly noteworthy for their application in hydrogenation reactions. eventsair.com They are capable of catalyzing the reduction of a wide array of functional groups, often with high levels of stereoselectivity. The direct hydrogenation of pyridines to piperidines is a significant transformation due to the prevalence of the piperidine (B6355638) motif in pharmaceuticals. researchgate.netchemrxiv.org However, this conversion is challenging due to the aromatic stability and catalyst-poisoning nature of pyridines. chemrxiv.org

Recent advancements have demonstrated that iridium(III) catalysts, in the presence of an acid co-catalyst, can effectively hydrogenate a broad range of mono- and multi-substituted pyridines under mild conditions and with low catalyst loadings. eventsair.com This method exhibits a remarkable functional group tolerance, leaving sensitive groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties intact. chemrxiv.org This allows for the synthesis of a diverse library of multi-substituted piperidines, significantly expanding the accessible chemical space for this important scaffold. researchgate.netchemrxiv.org The products are often obtained as stable piperidinium (B107235) salts, which are easily isolable. researchgate.netchemrxiv.org

Substrate TypeCatalyst SystemKey FeaturesReference
Mono- and multi-substituted pyridinesIridium(III) complex with acid co-catalystMild conditions, low catalyst loading, broad functional group tolerance, high yields. eventsair.com
Pyridines with reduction-sensitive groupsIridium(III) catalystInertness of nitro, azido, bromo, alkenyl, and alkynyl groups. chemrxiv.org
Complex pharmaceuticals containing a pyridine motifIridium(III) catalystSelective hydrogenation of the pyridine ring in late-stage functionalization. researchgate.netchemrxiv.org

Oxidation Reactions and Selective Organic Transformations

Beyond hydrogenations, iridium(III) complexes are also proficient catalysts for oxidation reactions. Cyclometalated iridium(III) aquo complexes have been shown to efficiently catalyze the oxidation of water to dioxygen, a critical process in the development of artificial photosynthesis systems. cmu.edu The electronic properties of these catalysts can be fine-tuned by substituting the cyclometalating ligands, which in turn affects their catalytic activity. cmu.edu

Furthermore, iridium(III) complexes bearing dipyridylamine ligands have demonstrated catalytic activity in photoredox reactions. researchgate.net The photophysical properties of these complexes are directly correlated with their catalytic efficacy in transformations such as the C-H functionalization of tetrahydroisoquinolines. researchgate.net The mechanism often involves the oxidation of an amine by the photo-excited iridium complex. researchgate.net

In a different application, an iridium(III)-containing polytungstate has been synthesized and characterized, demonstrating catalytic activity in the oxidation of water. nih.gov This molecular complex serves as a model for iridium supported on redox-active metal oxides. nih.gov

Reaction TypeCatalystKey FeaturesReference
Water OxidationCyclometalated Iridium(III) Aquo ComplexesRobust and efficient catalysis in aqueous media; tunable oxidation potentials. cmu.edu
Photoredox C-H FunctionalizationIridium(III) Dipyridylamine ComplexesCatalytic activity correlated with photophysical properties. researchgate.net
Water OxidationIridium(III)-Containing PolytungstateMolecular model for supported iridium catalysts. nih.gov

Carbon-Hydrogen Bond Activation and Functionalization Methodologies

The activation and functionalization of otherwise inert C-H bonds is a significant goal in modern organic synthesis, and iridium(III) complexes have proven to be powerful tools in this endeavor. researchgate.net Iridium(III) complexes supported by pincer ligands have been utilized for the directed activation of C-H bonds in pyridine derivatives. nih.gov In these systems, the pyridine nitrogen atom coordinates to a Lewis acidic site on the ligand, directing the iridium center to activate a C-H bond at the 2-position of the pyridine ring. nih.gov

Iridium(III) oxo complexes have also been studied for their ability to activate C-H bonds. goettingen-research-online.de Mechanistic studies have revealed that C-H activation can proceed via hydrogen atom abstraction, with significant quantum tunneling effects observed for more basic iridium(III) oxo complexes. goettingen-research-online.de Furthermore, iridium complexes with pyridine-tethered PCsp3P-type ligands have been shown to activate the C-H bonds of ethers. rsc.org The internal pyridine donor plays a crucial role in stabilizing the resulting hydrido oxyalkyl complexes. rsc.org

Role in Specific Catalytic Systems Involving Trichlorotris(pyridine)iridium(III)

While the preceding sections have discussed the broader catalytic applications of iridium(III) pyridine complexes, this section will focus on specific systems where Trichlorotris(pyridine)iridium(III) or closely related analogues play a key role.

Activation of Nitrogen Dioxide for Selective Transformations

Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines

As previously mentioned, the ionic hydrogenation of pyridines to piperidines is a highly valuable transformation. researchgate.netchemrxiv.org A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, yielding functionalized piperidines in high yields. researchgate.netchemrxiv.org This method is scalable and tolerates a wide range of sensitive functional groups. chemrxiv.org The direct reduction of the flat, aromatic pyridine ring to a three-dimensional piperidine structure significantly increases the sp3-carbon content, which is a desirable feature in medicinal chemistry. researchgate.netchemrxiv.org This catalytic system has been successfully applied to the late-stage hydrogenation of the pyridine motif in several FDA-approved drugs. researchgate.netchemrxiv.org

FeatureDescriptionReference
Catalyst System Iridium(III) complexEnables the direct reduction of pyridines.
Reaction Type Ionic HydrogenationProduces highly valuable piperidines.
Substrate Scope BroadTolerates nitro, azido, bromo, alkenyl, and alkynyl groups.
Products Multi-substituted piperidinesObtained as easily isolable and stable piperidinium salts.
Scalability HighThe method is scalable to decagram quantities.
Application Late-stage functionalizationSuccessfully applied to FDA-approved drugs.

Emerging Research Directions and Future Perspectives for Trichlorotris Pyridine Iridium Iii

Development of Novel Synthetic Routes and Precursors for Iridium(III) Pyridine (B92270) Complexes

The synthesis of iridium(III) pyridine complexes is moving beyond traditional methods, which often require harsh conditions, toward more efficient, cost-effective, and environmentally benign protocols. A significant development is the use of mechanochemistry, specifically ball milling, for the rapid and efficient synthesis of tris-cyclometalated iridium(III) complexes. This solid-state approach can produce various complexes from relatively inexpensive iridium(III) chloride hydrate (B1144303) without the need for large volumes of high-boiling solvents and can be performed in the air, representing a major improvement over conventional solution-based syntheses that require prolonged reaction times and inert atmospheres. rsc.org

Another area of advancement is the stepwise assembly of complex iridium structures. Researchers have successfully prepared asymmetric tris-heteroleptic Ir(III) phosphorescent complexes, which contain three different 2-phenylpyridine-type ligands. rsc.org The synthesis of such heteroleptic complexes allows for the fine-tuning of the molecule's electronic and photophysical properties. acs.org The general synthetic protocol for many of these advanced complexes still relies on foundational precursors like hydrated iridium(III) chloride (IrCl₃·xH₂O). mdpi.comorgsyn.org A common two-step procedure involves the initial reaction of IrCl₃·xH₂O with a cyclometalating ligand to form a chloride-bridged iridium dimer, which then reacts with an ancillary ligand to yield the final heteroleptic complex. mdpi.comnih.gov For instance, the gram-scale synthesis of highly active photocatalysts often begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to create a functionalized pyridine-based ligand, followed by complexation with the iridium center. orgsyn.org

These modern synthetic strategies are crucial for creating a diverse library of iridium(III) pyridine complexes with tailored properties for specific applications.

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques are now being employed to probe the intricate details of iridium-catalyzed reactions in real-time. These methods allow researchers to observe transient intermediates and map out the energetic landscape of catalytic cycles.

A notable example is the investigation of iridium-mediated C-H bond activation, a fundamental process in organic synthesis. Researchers have used in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to directly observe the intermolecular oxidative addition of a benzene (B151609) C-H bond to a 16-electron (PONOP)Ir(I) complex, resulting in a five-coordinate iridium(III) phenyl hydride product. nih.gov Further studies involving the protonation of a (PONOP)Ir(I) methyl complex allowed for the characterization of a rare 16-valence electron iridium(III) methyl hydride cation by X-ray diffraction. nih.gov

Kinetic data obtained from these in-situ studies provide invaluable mechanistic insights. Exchange NMR spectroscopy (EXSY) has been used to determine the energy barriers for crucial bond-forming and bond-breaking steps. For the iridium(III) phenyl hydride cation, the barrier for H-C(aryl) reductive elimination was found to be 17.8 kcal/mol, while the analogous H-C(alkyl) coupling in the methyl hydride cation had a significantly lower barrier of 9.3 kcal/mol. nih.gov Such detailed mechanistic and kinetic data, summarized in the table below, are essential for understanding reactivity and selectivity in iridium catalysis.

Iridium(III) ComplexReaction StudiedSpectroscopic TechniqueMeasured Energy Barrier (kcal/mol)
Cationic (PONOP)Ir(III) Phenyl HydrideH-C(aryl) Reductive EliminationExchange NMR Spectroscopy17.8(4)
Cationic (PONOP)Ir(III) Methyl HydrideH-C(alkyl) Reductive EliminationExchange NMR Spectroscopy9.3(4)

This table presents kinetic data for C-H bond coupling/reductive elimination from five-coordinate iridium(III) complexes, as determined by in-situ NMR spectroscopy. nih.gov

In a different application, in-situ Raman spectroscopy has been utilized to study the surface of iridium oxide catalysts during the oxygen evolution reaction (OER), providing insights into the structural changes of the catalyst under operating conditions. acs.org These advanced spectroscopic tools are indispensable for unraveling complex reaction pathways and guiding the future design of superior catalysts.

Exploration of New Catalytic Transformations and Reaction Pathways

While Trichlorotris(pyridine)iridium(III) and its derivatives have established roles in catalysis, ongoing research continuously uncovers novel transformations and reaction pathways. Scientists are designing iridium(III) pyridine complexes that can catalyze a wide array of reactions with high efficiency and selectivity.

Recent research has demonstrated the efficacy of iridium(III) complexes in several key areas:

Hydrogen Transfer Reactions: Iridium(III) complexes featuring electronically flexible pyridylideneamide (PYA) ligands have shown enhanced activity for the aerobic transfer hydrogenation of carbonyls and imines. nih.gov

Hydrosilylation: The same PYA iridium complexes are also effective catalysts for the hydrosilylation of phenylacetylene. nih.gov

Water Oxidation: Organometallic Cp*Ir(III) complexes containing pyridinecarboxylate ligands have been developed as highly effective catalysts for the oxidative splitting of water to produce molecular oxygen, a critical reaction for artificial photosynthesis and renewable energy systems. acs.org One such catalyst achieved an initial turnover frequency (TOF) of 287 min⁻¹, among the highest reported for an iridium-based molecular catalyst. acs.org

C-H Borylation: A bifunctional iridium catalyst system has been designed for the regio- and enantioselective meta-borylation of C(sp²)-H bonds in diarylcarboxamides, showcasing the potential for complex bond functionalization at previously inaccessible positions. acs.org

Photomediated Transformations: Researchers have developed iridium complexes that exhibit dual catalytic functions. These complexes can act as traditional transfer hydrogenation catalysts for carbonyl reduction and, upon light irradiation, serve as photocatalysts for reactions such as the reduction of carbon-halogen bonds and the isomerization of double bonds. acs.org

The table below summarizes some of the novel catalytic applications of recently developed iridium(III) pyridine complexes.

Catalyst TypeTransformationSubstrate ClassKey Finding
CpIr(III)-PYAAerobic Transfer HydrogenationCarbonyls, IminesEnhanced activity due to flexible PYA ligand. nih.gov
CpIr(III)-PyridinecarboxylateWater Oxidation (to O₂)WaterHigh turnover frequency (up to 287 min⁻¹). acs.org
Ir-Bipyridine/Al-BINOLC-H meta-Borylationα,α-DiarylcarboxamidesHigh regio- and enantioselectivity via bifunctional catalysis. acs.org
Cp*Ir(III)-N^O LigandPhotoreduction / IsomerizationAlkyl Halides / AlkenesDual catalytic function (thermal and photochemical). acs.org

This table highlights diverse catalytic transformations enabled by modern iridium(III) pyridine complexes.

Design of Multifunctional Iridium(III) Complexes for Integrated Academic Applications

A particularly exciting frontier in iridium chemistry is the design of single molecules that possess multiple, integrated functions. These multifunctional complexes are of great interest for a range of academic applications, from bioimaging and theranostics to dual-mode catalysis.

In the biomedical field, iridium(III) complexes are being engineered as "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities. nih.gov For example, heterobimetallic Ir(III)-Pt(IV) conjugates have been developed as potent anticancer agents. acs.orgresearchgate.net In this design, the iridium(III) component acts as a photosensitizer and imaging agent with organelle-targeting properties, while the platinum(IV) component is a prodrug that, upon reduction inside a cancer cell, releases an active Pt(II) species. acs.orgresearchgate.net This approach allows for simultaneous imaging of the drug's location and targeted therapeutic action. Other complexes are designed to be "click-ready," allowing them to be attached to biomolecules through bioorthogonal chemistry for advanced cellular imaging across various platforms, including time-resolved luminescence microscopy and X-ray fluorescence nanoimaging. chemrxiv.org

In the realm of catalysis, multifunctionality is demonstrated by iridium complexes that can perform two distinct catalytic roles. As mentioned previously, certain [IrCp*Cl(N^O)] complexes can catalyze both thermal transfer hydrogenation and light-induced photocatalytic transformations. acs.org This dual capability allows for sequential, one-pot reactions where a single catalyst performs multiple, distinct synthetic steps, increasing efficiency and reducing waste.

The design principles for these multifunctional systems often involve the strategic modification of both the cyclometalating and ancillary ligands to tune the complex's photophysical properties, redox potentials, and reactive sites. acs.orgnih.gov This research direction merges synthetic chemistry, photophysics, and catalysis to create sophisticated molecular tools for advanced academic and potentially clinical applications. nih.govnih.gov

Q & A

Q. What are the established synthetic protocols for Trichlorotris(pyridine)iridium(III), and how can its purity be validated experimentally?

Synthesis typically involves reacting iridium(III) chloride hydrate with excess pyridine in a refluxing solvent (e.g., ethanol or water) under inert conditions. Characterization requires multinuclear NMR (e.g., 1H^1H, 13C^{13}C, and 195Pt^{195}Pt) to confirm ligand coordination, single-crystal X-ray diffraction for structural elucidation, and elemental analysis to verify stoichiometry. Purity can be further assessed via HPLC or mass spectrometry .

Q. What spectroscopic and crystallographic data are critical for confirming the structure of Trichlorotris(pyridine)iridium(III)?

Key data include:

  • NMR : Chemical shifts for pyridine protons (typically downfield due to metal coordination) and absence of free pyridine peaks.
  • XRD : Bond lengths (Ir–N ≈ 2.05–2.10 Å; Ir–Cl ≈ 2.30–2.35 Å) and octahedral geometry.
  • IR : Stretching frequencies for coordinated pyridine (C–N ring vibrations at ~1,600 cm1^{-1}) .

Q. How does solvent polarity influence the stability and reactivity of Trichlorotris(pyridine)iridium(III) in catalytic applications?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may compete with pyridine ligands, leading to ligand displacement. Stability studies should include UV-Vis monitoring under varying solvent conditions, complemented by cyclic voltammetry to track redox behavior. Compare kinetic data in different solvents to identify optimal reaction media .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying ligand substitution kinetics in Trichlorotris(pyridine)iridium(III) complexes?

Use stopped-flow spectroscopy or 1H^1H-NMR line-shape analysis to measure substitution rates of pyridine with incoming ligands (e.g., CO, phosphines). Apply Eyring or Arrhenius equations to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Correlate findings with DFT calculations to map transition states and identify steric/electronic effects .

Q. How can discrepancies in reported catalytic activities of Trichlorotris(pyridine)iridium(III) be resolved through experimental design?

Contradictions often arise from variations in pre-catalyst activation (e.g., thermal vs. photochemical) or trace moisture/oxygen. Design controlled experiments:

  • Standardize conditions : Use glovebox-prepared samples, identical light sources (for photoredox), and calibrated reactors.
  • Cross-validate : Compare turnover numbers (TONs) across multiple substrates and replicate literature protocols .

Q. What computational methods are most effective for modeling the electronic structure and excited-state dynamics of Trichlorotris(pyridine)iridium(III)?

Employ time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Ir. Validate against experimental UV-Vis and emission spectra. For excited-state dynamics, use CASSCF/CASPT2 to simulate metal-to-ligand charge transfer (MLCT) states. Compare spin-orbit coupling effects with relativistic DFT methods .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this complex?

  • Feasible : Ensure access to iridium precursors and anaerobic equipment.
  • Novel : Explore understudied applications (e.g., asymmetric catalysis).
  • Ethical : Address toxicity by referencing safety protocols (e.g., SDS handling guidelines ).
  • Relevant : Align with trends in sustainable catalysis or photodynamic therapy .

Q. What strategies optimize reproducibility when synthesizing air-sensitive iridium complexes?

  • Documentation : Detailed logs of reaction times, temperatures, and solvent batch numbers.
  • Validation : Cross-check NMR spectra with literature (e.g., NIST Chemistry WebBook ).
  • Collaboration : Share samples with independent labs for catalytic testing .

Data Analysis and Interpretation

Q. How should researchers address conflicting reports on the luminescence quantum yields of Trichlorotris(pyridine)iridium(III)?

Re-evaluate measurement conditions:

  • Instrument calibration : Use certified quantum yield standards (e.g., quinine sulfate).
  • Sample preparation : Ensure degassing to eliminate oxygen quenching.
  • Contextualize : Compare data only under identical excitation wavelengths and solvent environments .

Q. What statistical approaches are appropriate for analyzing catalytic performance data across multiple trials?

Apply ANOVA to assess variability between batches, and use Tukey’s HSD test for pairwise comparisons. Report confidence intervals (95%) for TONs and turnover frequencies (TOFs). For outlier detection, employ Grubbs’ test or Q-test .

Literature and Theoretical Integration

Q. How can a systematic literature review identify gaps in the application of Trichlorotris(pyridine)iridium(III) in cross-coupling reactions?

Use databases like SciFinder or Reaxys with keywords: “iridium catalysis,” “C–C coupling,” “pyridine ligands.” Filter by publication date (last 5 years) and citation count. Identify underdeveloped areas (e.g., enantioselective variants) and propose hypotheses based on analogous rhodium/platinum systems .

Q. What role does ligand field theory play in predicting the redox behavior of Trichlorotris(pyridine)iridium(III)?

The strong field ligand (pyridine) stabilizes the t2gt_{2g} orbitals, increasing the E1/2E_{1/2} for IrIII/IV^{III/IV} oxidation. Use cyclic voltammetry in non-coordinating solvents (e.g., CH2 _2Cl2 _2) with [NBu4 _4][PF6 _6] as electrolyte. Compare experimental potentials with ligand field splitting parameters (Δo\Delta_o) derived from electronic spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.